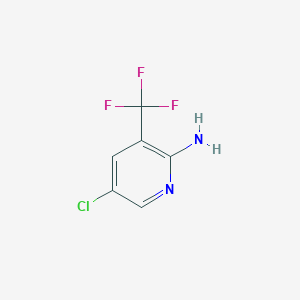

5-Chloro-3-(trifluoromethyl)pyridin-2-amine

Description

Propriétés

IUPAC Name |

5-chloro-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-3-1-4(6(8,9)10)5(11)12-2-3/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGLCXZKCAARBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597172 | |

| Record name | 5-Chloro-3-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79456-33-0 | |

| Record name | 5-Chloro-3-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79456-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-3-(trifluoromethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

It is known that this compound is used as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules, which act as inhibitors of ns5b, a non-structural protein encoded by the hepatitis c virus.

Mode of Action

It is known that the compound is used in the synthesis of inhibitors of ns5b, a non-structural protein encoded by the hepatitis c virus. These inhibitors likely interact with the NS5B protein, preventing it from performing its normal function and thus inhibiting the replication of the virus.

Biochemical Pathways

Given its role in the synthesis of ns5b inhibitors, it can be inferred that the compound may affect the replication pathway of the hepatitis c virus.

Result of Action

Given its role in the synthesis of ns5b inhibitors, it can be inferred that the compound may contribute to the inhibition of the replication of the hepatitis c virus.

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c, suggesting that temperature and atmospheric conditions may affect its stability.

Activité Biologique

5-Chloro-3-(trifluoromethyl)pyridin-2-amine is a pyridine derivative notable for its trifluoromethyl group, which enhances its chemical reactivity and biological properties. This compound has garnered attention primarily for its role as a precursor in the synthesis of fungicides, particularly Fluazinam, a broad-spectrum fungicide used in agriculture to combat various fungal diseases in crops. The unique structural features of this compound contribute significantly to its effectiveness against fungal pathogens and potential antimicrobial properties.

The chemical formula of this compound is with a molecular weight of approximately 163.10 g/mol. The presence of both chlorine and trifluoromethyl groups imparts unique electronic characteristics that enhance its biological activity.

Synthesis and Applications

This compound is synthesized through various methods, often involving reactions with halogenated pyridines. Its primary application lies in agricultural chemistry as an intermediate in the production of fungicides like Fluazinam. Additionally, it has been explored for its potential antimicrobial properties, although comprehensive studies are still required to fully elucidate its spectrum of biological activity .

Antifungal Properties

The antifungal activity of this compound is mainly attributed to its role in the synthesis of Fluazinam. Studies have shown that Fluazinam exhibits significant efficacy against a wide range of fungal pathogens, including Botrytis cinerea and Phytophthora infestans. The incorporation of the trifluoromethyl group is believed to enhance the lipophilicity and cellular permeability of the compound, facilitating its action against fungal cells .

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties beyond its fungicidal effects. In comparative studies, derivatives containing the trifluoromethyl group demonstrated selective activity against certain bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like trifluoromethyl appears to be crucial for enhancing the antimicrobial efficacy of related compounds .

Case Studies

- Fluazinam Synthesis : A study highlighted the role of this compound as a key intermediate in synthesizing Fluazinam. The compound was shown to contribute significantly to the antifungal activity observed in agricultural applications .

- Antimicrobial Screening : In another investigation focusing on structure–activity relationships, compounds derived from this compound exhibited varying degrees of antibacterial activity against S. aureus and E. coli, suggesting potential for development as novel antimicrobial agents .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Chloro-4-(trifluoromethyl)pyridin-2-amine | Contains a trifluoromethyl group | Slightly different reactivity patterns |

| 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | Bromine instead of chlorine | Different electronic properties affecting reactivity |

| 2-Amino-3-chloro-pyridine | Lacks trifluoromethyl group | Less potent as a fungicide compared to target compound |

This comparative analysis underscores the significance of the trifluoromethyl group in enhancing both chemical behavior and biological activity.

Applications De Recherche Scientifique

Pharmaceutical Applications

5-Chloro-3-(trifluoromethyl)pyridin-2-amine is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents. Notably, it is utilized in the production of fluazinam, a fungicide effective against a range of plant pathogens. The compound's trifluoromethyl group enhances lipophilicity, which is advantageous for drug design and development.

Case Study: Synthesis of Fluazinam

The synthesis of fluazinam involves several steps where this compound acts as a key precursor. Research indicates that this compound can be converted into more complex structures that exhibit potent antifungal activity. For instance, the reaction of this compound with various electrophiles has been shown to yield derivatives with improved biological efficacy against specific fungal strains .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound is instrumental in the agrochemical industry. It serves as a building block for the synthesis of herbicides and insecticides. The ability to modify its structure allows for the development of new agrochemicals with targeted action mechanisms.

Example: Synthesis of Pesticides

A notable application is in the synthesis of intermediates for pesticides like fluopyram. The compound undergoes substitution reactions to form various derivatives that exhibit significant pest control properties . These derivatives have been tested for their effectiveness against common agricultural pests, demonstrating high control values in laboratory settings.

Analytical Chemistry

This compound is also employed in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). Its separation can be efficiently achieved using specific HPLC columns under optimized conditions.

Analytical Method Development

Research has highlighted a reverse-phase HPLC method suitable for analyzing this compound, where acetonitrile and water are used as mobile phases. This method facilitates the detection and quantification of impurities during the synthesis process, ensuring high purity levels in final products .

Material Science

The unique properties of this compound make it a candidate for developing novel materials. Its incorporation into polymer matrices has been explored to enhance thermal stability and chemical resistance.

Material Properties

Studies indicate that polymers modified with this compound exhibit improved mechanical properties and resistance to environmental degradation. This opens avenues for applications in coatings and protective materials .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

3-Chloro-5-(trifluoromethyl)pyridin-2-amine

- Structural Difference : The chlorine and trifluoromethyl groups are swapped (3-Cl, 5-CF₃ vs. 5-Cl, 3-CF₃).

- Studies suggest that 3-Chloro-5-(trifluoromethyl)pyridin-2-amine exhibits distinct reactivity in cross-coupling reactions due to the trifluoromethyl group’s proximity to the chlorine atom .

- Biological Activity : While both compounds show promise in agrochemical applications, 5-Chloro-3-(trifluoromethyl)pyridin-2-amine has demonstrated superior herbicidal activity in preliminary assays, likely due to optimized steric interactions .

5-Fluoro-3-(trifluoromethyl)pyridin-2-amine

- Structural Difference : Fluorine replaces chlorine at the 5-position.

- Impact : The smaller atomic radius and higher electronegativity of fluorine reduce steric hindrance but increase metabolic stability. The -CF₃ group retains its electron-withdrawing effect, enhancing resistance to oxidation .

- Biological Activity : In antiviral studies, the fluorine analog showed reduced cytotoxicity compared to the chloro derivative, suggesting halogen choice critically influences therapeutic windows .

6-Chloro-3-(trifluoromethyl)pyridin-2-amine

- Structural Difference : Chlorine is at the 6-position instead of the 5-position.

- Impact : The 6-Cl substitution creates a different electronic environment, reducing the compound’s dipole moment. This alters solubility; the 6-Cl derivative is 15% less water-soluble than the 5-Cl counterpart .

- Application : Both compounds inhibit acetylcholinesterase, but the 5-Cl variant achieves 50% inhibition at lower concentrations (IC₅₀ = 1.2 µM vs. 2.8 µM for 6-Cl), highlighting the importance of halogen positioning .

5-Chloro-3-(difluoromethoxy)pyridin-2-amine

- Structural Difference : A difluoromethoxy (-OCHF₂) group replaces the trifluoromethyl (-CF₃) group.

- However, the reduced lipophilicity (LogP = 2.1 vs. 3.4 for -CF₃) may limit blood-brain barrier penetration .

- Research Finding : In kinase inhibition assays, the difluoromethoxy derivative showed higher selectivity for JAK3 over JAK2, whereas the trifluoromethyl analog exhibited broader kinase activity .

Data Tables for Key Comparisons

Table 1: Substituent Effects on Physicochemical Properties

| Compound Name | LogP | Water Solubility (mg/mL) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| This compound | 3.4 | 0.45 | 32 |

| 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine | 3.1 | 0.62 | 45 |

| 6-Chloro-3-(trifluoromethyl)pyridin-2-amine | 3.3 | 0.38 | 28 |

| 5-Chloro-3-(difluoromethoxy)pyridin-2-amine | 2.1 | 1.10 | 58 |

Data compiled from enzymatic stability assays and HPLC analyses .

Unique Advantages of this compound

- Synergistic Halogen Effects : The 5-Cl and 3-CF₃ groups create a balanced electronic profile, enabling both nucleophilic and electrophilic reactivity in synthetic modifications .

- Biological Versatility : Its moderate LogP (3.4) and metabolic stability (t₁/₂ = 32 min) make it suitable for both oral and topical formulations, unlike more polar analogs like the difluoromethoxy derivative .

- SAR Flexibility : The chlorine atom serves as a handle for further functionalization (e.g., Suzuki couplings), a feature less feasible in fluoro-substituted analogs due to stronger C-F bonds .

Méthodes De Préparation

Reaction Conditions and Details

| Step | Conditions | Notes |

|---|---|---|

| Amination | Temperature: 50–140 °C | Reaction time: 6–12 hours |

| Pressure: 0.5–3.0 MPa | Solvents: water-soluble (methanol, ethanol) or water-insoluble (toluene) or mixtures | |

| Reductive Dechlorination | Reducing agent: metallic zinc | Selective removal of chlorine at 6-position |

This method is advantageous because it utilizes a byproduct (2,3,6-trichloro-5-trifluoromethylpyridine) from other syntheses, reducing raw material costs and improving overall process economy. The process is industrially applicable due to moderate reaction conditions and straightforward workup.

Catalytic Hydrogenation of 2-Cyano-3-chloro-5-trifluoromethylpyridine

Another synthetic route involves catalytic hydrogenation of 2-cyano-3-chloro-5-trifluoromethylpyridine to produce the corresponding amine acetate salt:

Substrate: 2-cyano-3-chloro-5-trifluoromethylpyridine

Catalyst: Raney nickel (5–20% by weight relative to substrate)

Solvent: Acetic acid (3–10 times the weight of substrate)

Reaction Conditions: Temperature 50–120 °C, low hydrogen pressure 0.02–0.3 MPa

Post-processing: After reaction completion, the catalyst is filtered off and can be reused multiple times (10–13 cycles). The reaction mixture is concentrated under reduced pressure, diluted with a second solvent (e.g., toluene, xylene, chlorobenzene, hexane, heptane, acetonitrile, or MTBE) to induce crystallization of the product acetate, which is isolated by filtration.

| Parameter | Range/Value | Description |

|---|---|---|

| Catalyst loading | 5–20% (w/w) | Raney nickel |

| Solvent amount | 3–10 times substrate weight | Acetic acid |

| Temperature | 50–120 °C | Hydrogenation temperature |

| Pressure | 0.02–0.3 MPa | Low-pressure catalytic hydrogenation |

| Catalyst reuse | 10–13 cycles | Efficient catalyst recycling |

| Crystallization solvent | Toluene, xylene, chlorobenzene, hexane, heptane, acetonitrile, MTBE | For product isolation |

This method offers a clean and efficient approach to the amine derivative with good yields and catalyst recyclability.

General Notes on Related Pyridine Derivative Syntheses and Fluorination

While direct preparation of this compound is limited to the above methods, related trifluoromethylpyridine derivatives are often prepared via:

Chlorination and fluorination of methylpyridines: For example, 3-picoline undergoes vapor-phase chlorination and fluorination in a fluidized-bed reactor to yield trifluoromethylpyridine intermediates, which can be further chlorinated to produce various chlorotrifluoromethylpyridines. These intermediates are crucial for subsequent amination steps.

Halogen exchange and Sandmeyer reactions: Starting from 2-aminopyridine, chlorination and diazotization followed by Sandmeyer reactions can yield chlorinated pyridine intermediates that are fluorinated using fluoride salts (cesium fluoride, potassium fluoride) in solvents like sulfolane and dimethyl sulfoxide at elevated temperatures (145–190 °C) to produce difluorochloropyridines. These methods underpin the preparation of complex trifluoromethylpyridines but are more relevant to other positional isomers.

Summary Table of Key Preparation Methods for this compound

| Method No. | Starting Material | Key Reactions | Conditions | Advantages |

|---|---|---|---|---|

| 1 | 2,3,6-Trichloro-5-trifluoromethylpyridine | Amination (NH3) + Zn reduction | 50–140 °C, 0.5–3.0 MPa, 6–12 h | Uses byproduct, cost-effective, industrially feasible |

| 2 | 2-Cyano-3-chloro-5-trifluoromethylpyridine | Low-pressure catalytic hydrogenation (Raney Ni) | 50–120 °C, 0.02–0.3 MPa, acetic acid solvent | Clean reaction, catalyst reuse, good yield |

| 3 | Related trifluoromethylpyridines (for precursors) | Chlorination, fluorination, Sandmeyer reactions | High temperature fluorination (145–190 °C) | Produces key intermediates for amination |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-chloro-3-(trifluoromethyl)pyridin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and amination steps. For example, chlorination of a pyridine precursor using thionyl chloride (SOCl₂) at 60–80°C, followed by substitution with ammonia or amines under controlled pH (e.g., using sodium tert-butoxide as a base). Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can also introduce the amine group with high regioselectivity . Solvent choice (e.g., dioxane or THF) and temperature (70–100°C) critically affect purity and yield.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : X-ray crystallography is the gold standard for confirming the molecular structure, particularly to resolve positions of chlorine and trifluoromethyl groups. NMR (¹H, ¹³C, ¹⁹F) is used to verify substitution patterns, while mass spectrometry (HRMS) confirms molecular weight. FT-IR identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹). For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended .

Q. What are the known biological activities of this compound, and how are preliminary assays designed?

- Methodological Answer : The compound has shown antimicrobial and antifungal potential in vitro. Standard assays include:

- MIC (Minimum Inhibitory Concentration) : Tested against E. coli and C. albicans using broth microdilution.

- Receptor Binding : Radioligand displacement assays (e.g., for kinase targets) with IC₅₀ calculations.

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, halogen effects) influence the compound’s crystallographic packing?

- Methodological Answer : X-ray diffraction reveals centrosymmetric dimers stabilized by N–H···N hydrogen bonds (2.8–3.0 Å) and Cl···Cl interactions (3.28 Å). The trifluoromethyl group’s rotational disorder (occupancy ratio 0.68:0.32) impacts lattice stability. Computational modeling (DFT) can predict packing motifs by analyzing electrostatic potentials .

Q. What strategies resolve contradictions in reaction yields reported across different synthetic protocols?

- Methodological Answer : Discrepancies often arise from trace moisture or oxygen sensitivity. Systematic optimization includes:

- DoE (Design of Experiments) : Varying solvent polarity, catalyst loading (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3), and reaction time.

- In Situ Monitoring : ReactIR or LC-MS to track intermediate formation.

- Scale-Up Adjustments : Switching from batch to flow chemistry for exothermic steps .

Q. How can computational methods predict the compound’s reactivity and bioactivity?

- Methodological Answer :

- DFT Calculations : Analyze Fukui indices to identify electrophilic/nucleophilic sites for functionalization.

- Molecular Docking : Screen against protein targets (e.g., CYP450 enzymes) using AutoDock Vina.

- ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~2.5) and metabolic stability .

Q. What are the challenges in synthesizing derivatives with modified substituents (e.g., replacing Cl with Br or CF₃ with SF₅)?

- Methodological Answer : Halogen exchange (e.g., Cl→Br) requires harsh conditions (HBr/AcOH, 120°C), risking pyridine ring degradation. Introducing SF₅ via electrophilic substitution is hindered by steric bulk; alternative routes like Sandmeyer reactions with CuCN/SF₅Cl are under investigation. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.